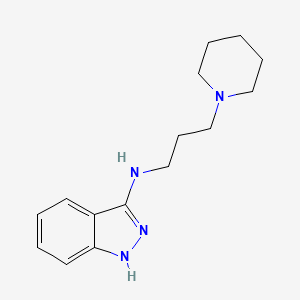
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis. This inhibition can lead to the suppression of tumor growth and the induction of cell death in cancer cells . The compound may also interact with signaling pathways such as the p53/MDM2 pathway, further contributing to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indazol-3-amine
- N-(3-(2-methyl-1-piperidinyl)propyl)-1H-Indazol-3-amine
Uniqueness
1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- stands out due to its unique piperidinylpropyl group, which enhances its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .
Properties
CAS No. |
82819-11-2 |
|---|---|
Molecular Formula |
C15H22N4 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-(3-piperidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-4-10-19(11-5-1)12-6-9-16-15-13-7-2-3-8-14(13)17-18-15/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18) |
InChI Key |
VNQGLEGVJDTWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















